

A Technical Guide to N-(3-ethynylphenyl)acetamide for Research Applications

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Compound of Interest

Compound Name: *N*-(3-ethynylphenyl)acetamide

Cat. No.: B1301552

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-(3-ethynylphenyl)acetamide**, a versatile chemical compound for research and development. Below you will find a comprehensive summary of its properties, commercial suppliers, and a detailed experimental protocol for a key application, presented in a format tailored for the scientific community.

Core Compound Information

N-(3-ethynylphenyl)acetamide, identified by CAS Number 70933-58-3, is an acetamide derivative featuring a terminal alkyne group. This functional group makes it a valuable reagent in various chemical syntheses, particularly in bioconjugation and materials science through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative data for **N-(3-ethynylphenyl)acetamide** available from prominent commercial suppliers.

Property	Value	Suppliers Citing this Value
CAS Number	70933-58-3	Santa Cruz Biotechnology, Sigma-Aldrich, Ambeed, Smolecule[1][2][3]
Molecular Formula	C ₁₀ H ₉ NO	Santa Cruz Biotechnology, Sigma-Aldrich[1][4]
Molecular Weight	159.18 g/mol or 159.19 g/mol	Santa Cruz Biotechnology, Sigma-Aldrich[1][4]
Purity	≥98%	Sigma-Aldrich, Ambeed[2]
Physical Form	Solid	Sigma-Aldrich, Ambeed[2]
Storage Temperature	2-8°C, Sealed in dry conditions	Sigma-Aldrich, Ambeed[2]

Commercial Suppliers

A variety of chemical suppliers offer **N-(3-ethynylphenyl)acetamide** for research purposes. The following table provides a non-exhaustive list of these suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

Supplier	Website
Santa Cruz Biotechnology	--INVALID-LINK--
Sigma-Aldrich (Merck)	--INVALID-LINK--
Ambeed, Inc.	--INVALID-LINK--
Smolecule	--INVALID-LINK--
BLD Pharmatech Ltd.	--INVALID-LINK--
Chemenu Inc.	--INVALID-LINK--
AiFChem	--INVALID-LINK--
Sagechem Limited	--INVALID-LINK--
Suzhou Health Chemicals Co., Ltd.	--INVALID-LINK--

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N-(3-ethynylphenyl)acetamide

The terminal alkyne of **N-(3-ethynylphenyl)acetamide** makes it an ideal substrate for CuAAC, a highly efficient and specific reaction for conjugating it to an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule).

Objective: To conjugate **N-(3-ethynylphenyl)acetamide** to an azide-containing molecule (Molecule-N₃) via CuAAC.

Materials:

- **N-(3-ethynylphenyl)acetamide**
- Azide-modified molecule of interest (Molecule-N₃)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand
- Phosphate-buffered saline (PBS) or an appropriate buffer system
- Deionized water
- Reaction vessel

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of **N-(3-ethynylphenyl)acetamide** in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10 mM.

- Prepare a stock solution of Molecule-N₃ in an appropriate buffer at a concentration of 1 mM.
- Prepare a 50 mM stock solution of CuSO₄ in deionized water.
- Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
- Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water or DMSO.

- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - Molecule-N₃ solution (e.g., 100 µL of 1 mM stock for a final concentration of 0.1 mM in a 1 mL reaction).
 - **N-(3-ethynylphenyl)acetamide** solution (e.g., 20 µL of 10 mM stock for a final concentration of 0.2 mM).
 - Copper ligand solution (e.g., 20 µL of 50 mM stock for a final concentration of 1 mM).
 - CuSO₄ solution (e.g., 10 µL of 50 mM stock for a final concentration of 0.5 mM).
 - Vortex the mixture gently.
- Initiation of the Reaction:
 - Add the freshly prepared sodium ascorbate solution to the reaction mixture (e.g., 10 µL of 500 mM stock for a final concentration of 5 mM).
 - Vortex the reaction mixture immediately to ensure thorough mixing.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction time may be optimized depending on the specific substrates. For labeling of live cells, shorter

incubation times and lower copper concentrations are recommended.

- Reaction Quenching and Purification (Optional):

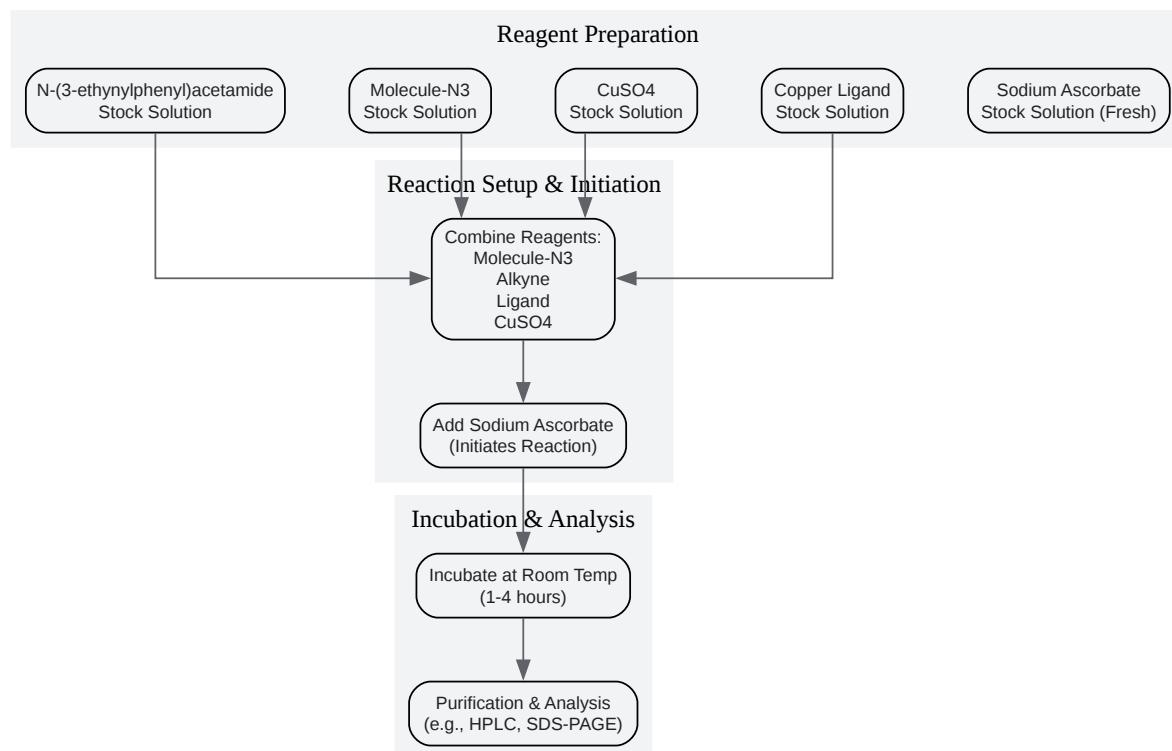
- The reaction can be quenched by the addition of a chelating agent such as EDTA.
- The resulting conjugate can be purified from unreacted starting materials and catalyst using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Safety Precautions:

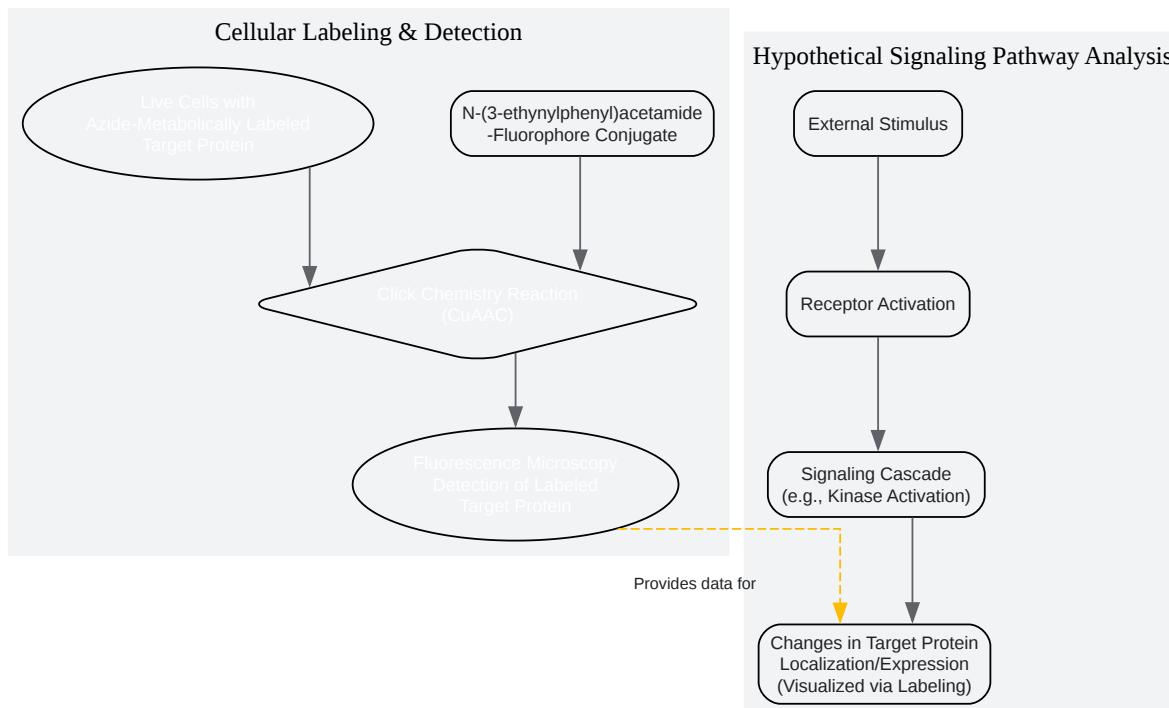
- Always consult the Safety Data Sheet (SDS) for **N-(3-ethynylphenyl)acetamide** and other reagents before use.[\[3\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle all chemicals in a well-ventilated area or a fume hood.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol and a conceptual signaling pathway application.

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CuAAC Experimental Workflow



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